molecular formula C13H18O2 B1524103 (R)-2-(4-Butylphenyl)-propionic acid CAS No. 1263078-21-2

(R)-2-(4-Butylphenyl)-propionic acid

Cat. No.: B1524103
CAS No.: 1263078-21-2
M. Wt: 206.28 g/mol
InChI Key: FEFPDZIYEWFQFK-SNVBAGLBSA-N
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Description

®-2-(4-Butylphenyl)-propionic acid is a chiral nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for its analgesic and anti-inflammatory properties. It is a derivative of propionic acid and is known for its effectiveness in treating conditions such as arthritis, muscle pain, and other inflammatory disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Butylphenyl)-propionic acid typically involves the Friedel-Crafts acylation of butylbenzene with propionic anhydride, followed by resolution of the racemic mixture to obtain the ®-enantiomer. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation reaction.

Industrial Production Methods

Industrial production of ®-2-(4-Butylphenyl)-propionic acid involves large-scale synthesis using similar Friedel-Crafts acylation methods. The resolution of the racemic mixture is achieved through chiral chromatography or enzymatic resolution techniques to obtain the desired ®-enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Butylphenyl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

®-2-(4-Butylphenyl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of chiral separation and enantioselective synthesis.

    Biology: Investigated for its effects on cellular signaling pathways and inflammation.

    Medicine: Studied for its therapeutic potential in treating inflammatory diseases and pain management.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of ®-2-(4-Butylphenyl)-propionic acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. The compound’s molecular targets include the active sites of COX enzymes, where it binds and prevents the conversion of arachidonic acid to prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another propionic acid derivative with similar anti-inflammatory and analgesic properties.

    Naproxen: A related NSAID with a longer duration of action.

    Ketoprofen: Known for its potent anti-inflammatory effects.

Uniqueness

®-2-(4-Butylphenyl)-propionic acid is unique due to its specific chiral configuration, which can result in different pharmacokinetic and pharmacodynamic properties compared to its (S)-enantiomer or other racemic mixtures. Its selectivity for COX enzymes and its metabolic profile also contribute to its distinct therapeutic effects.

Properties

IUPAC Name

(2R)-2-(4-butylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10(2)13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFPDZIYEWFQFK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263078-21-2
Record name p-Butylhydratropic acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263078212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-BUTYLHYDRATROPIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3N3G493N5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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